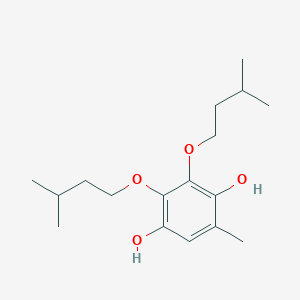

5-Methyl-2,3-bis(3-methylbutoxy)benzene-1,4-diol

Description

5-Methyl-2,3-bis(3-methylbutoxy)benzene-1,4-diol is a synthetic derivative of benzene-1,4-diol (hydroquinone), a diol characterized by hydroxyl groups at the 1 and 4 positions of the benzene ring . The compound is further substituted with:

- A methyl group at position 3.

- Two 3-methylbutoxy groups (branched alkoxy chains) at positions 2 and 2.

The methyl group at position 5 introduces additional steric and electronic effects, differentiating it from simpler hydroquinone derivatives.

Properties

CAS No. |

918970-91-9 |

|---|---|

Molecular Formula |

C17H28O4 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

5-methyl-2,3-bis(3-methylbutoxy)benzene-1,4-diol |

InChI |

InChI=1S/C17H28O4/c1-11(2)6-8-20-16-14(18)10-13(5)15(19)17(16)21-9-7-12(3)4/h10-12,18-19H,6-9H2,1-5H3 |

InChI Key |

KKTJSOKBFLALEC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1O)OCCC(C)C)OCCC(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,3-bis(3-methylbutoxy)benzene-1,4-diol typically involves the alkylation of a benzene derivative. One common method is the reaction of 5-methylbenzene-1,4-diol with 3-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,3-bis(3-methylbutoxy)benzene-1,4-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The alkoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-2,3-bis(3-methylbutoxy)benzene-1,4-diol has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2,3-bis(3-methylbutoxy)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the alkoxy groups may influence the compound’s lipophilicity and membrane permeability. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 5-methyl-2,3-bis(3-methylbutoxy)benzene-1,4-diol is compared to structurally related diols and phenolic derivatives.

Core Structural Analogs

Substituted Hydroquinone Derivatives

Alkoxy-Substituted Phenolic Compounds

Research Findings and Functional Implications

Lipophilicity and Solubility: The 3-methylbutoxy groups in 5-methyl-2,3-bis(3-methylbutoxy)benzene-1,4-diol significantly enhance its solubility in non-polar solvents (e.g., hexane, chloroform) compared to unsubstituted hydroquinone, which is water-soluble. This property aligns with trends observed in alkoxy-substituted aromatics .

Reactivity: Steric hindrance from the branched alkoxy groups likely reduces electrophilic substitution reactivity at positions 2 and 3. However, the para-hydroxyl groups remain accessible for oxidation or conjugation reactions, similar to tert-butyl-substituted hydroquinones .

Polymer Additives: Branched alkoxy chains could improve compatibility with hydrophobic polymer matrices.

Biological Activity

5-Methyl-2,3-bis(3-methylbutoxy)benzene-1,4-diol, also known as (Bis(3-methylbutoxy)methyl)benzene, is an organic compound that has garnered interest due to its unique structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H28O4

- Molecular Weight : 296.402 g/mol

- LogP : 4.256 (indicating moderate lipophilicity) .

The compound features two bulky 3-methylbutoxy groups attached to a benzene ring, contributing to its physical properties such as solubility and permeability through biological membranes.

Biological Activity Overview

Research indicates that 5-Methyl-2,3-bis(3-methylbutoxy)benzene-1,4-diol interacts with various biological targets, potentially modulating several biological pathways. The presence of hydroxyl groups allows for hydrogen bonding with enzymes and receptors, which may influence enzyme activity and receptor binding.

Antimicrobial Activity

A significant area of research focuses on the compound's antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various microorganisms:

- Minimum Inhibitory Concentration (MIC) values have been assessed against bacterial strains:

Table 1 summarizes the antimicrobial efficacy of related compounds:

| Compound Name | MIC (µM) | Target Organism |

|---|---|---|

| Compound 3g | 0.21 | Pseudomonas aeruginosa |

| Compound 3g | 0.83 | Candida albicans |

| Compound 3f | TBD | Various Gram-positive bacteria |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's structure allows it to inhibit key enzymes involved in microbial metabolism.

- Receptor Interaction : It may bind to specific receptors in microbial cells, disrupting their function.

- Membrane Disruption : The lipophilic nature of the bulky groups may facilitate penetration into microbial membranes, leading to cell lysis.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds within the same structural class:

- A study on thiazolopyridine derivatives demonstrated significant antibacterial activity against various strains, suggesting that structural modifications can enhance efficacy .

- Another investigation highlighted the potential for similar compounds to act as effective antifungal agents against Candida species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.